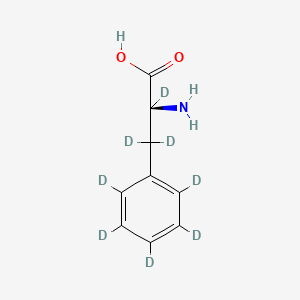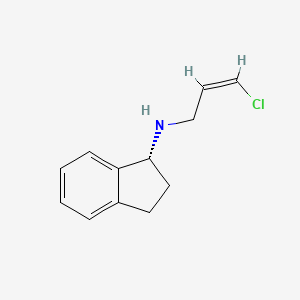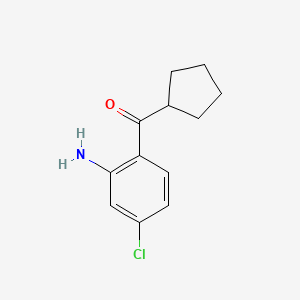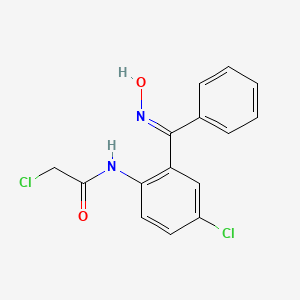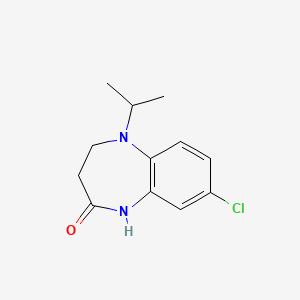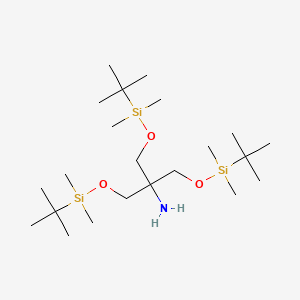
2-(tert-Butyl-dimethyl-silanyloxy)-1,1-bis-(tert-butyl-dimethyl-silanyloxymethyl)-ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butyl-dimethyl-silanyloxy)-1,1-bis-(tert-butyl-dimethyl-silanyloxymethyl)-ethylamine is a complex organosilicon compound. It features multiple tert-butyl-dimethyl-silanyloxy groups, which are known for their stability and hydrophobic properties. This compound is often used in organic synthesis and materials science due to its unique structural characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl-dimethyl-silanyloxy)-1,1-bis-(tert-butyl-dimethyl-silanyloxymethyl)-ethylamine typically involves multiple steps:
Protection of Hydroxyl Groups: The initial step often involves the protection of hydroxyl groups using tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole or pyridine. This reaction is carried out in an anhydrous solvent like dichloromethane.
Formation of the Amine: The next step involves the introduction of the amine group. This can be achieved through reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Final Assembly: The final step involves the coupling of the protected intermediates to form the desired compound. This step may require the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Additionally, purification steps such as distillation, crystallization, or chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(tert-Butyl-dimethyl-silanyloxy)-1,1-bis-(tert-butyl-dimethyl-silanyloxymethyl)-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form silanol derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the silicon centers, where nucleophiles like fluoride ions can replace the tert-butyl-dimethyl-silanyloxy groups.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Tetrabutylammonium fluoride (TBAF) in THF at room temperature.
Major Products
Oxidation: Silanol derivatives.
Reduction: Corresponding alcohols.
Substitution: Fluorosilane derivatives.
Applications De Recherche Scientifique
2-(tert-Butyl-dimethyl-silanyloxy)-1,1-bis-(tert-butyl-dimethyl-silanyloxymethyl)-ethylamine has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Employed in the synthesis of bioactive molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and hydrophobic properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its ability to impart hydrophobicity and thermal stability.
Mécanisme D'action
The mechanism by which 2-(tert-Butyl-dimethyl-silanyloxy)-1,1-bis-(tert-butyl-dimethyl-silanyloxymethyl)-ethylamine exerts its effects is primarily through its ability to protect functional groups during chemical reactions. The tert-butyl-dimethyl-silanyloxy groups provide steric hindrance and electronic effects that stabilize the compound and prevent unwanted side reactions. This protection is crucial in multi-step synthetic processes where selective reactivity is required.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(tert-Butyldimethylsiloxy)ethanol: Another organosilicon compound used for protecting hydroxyl groups.
tert-Butyldimethylsilyl chloride: Commonly used for the protection of alcohols and amines.
Trimethylsilyl chloride: A simpler silylating agent used for similar purposes.
Uniqueness
2-(tert-Butyl-dimethyl-silanyloxy)-1,1-bis-(tert-butyl-dimethyl-silanyloxymethyl)-ethylamine is unique due to its multiple silyl groups, which provide enhanced protection and stability compared to simpler silylating agents. This makes it particularly useful in complex synthetic routes where multiple functional groups need to be protected simultaneously.
This compound’s versatility and stability make it a valuable tool in various fields of scientific research and industrial applications.
Propriétés
IUPAC Name |
1,3-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[[tert-butyl(dimethyl)silyl]oxymethyl]propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H53NO3Si3/c1-19(2,3)27(10,11)24-16-22(23,17-25-28(12,13)20(4,5)6)18-26-29(14,15)21(7,8)9/h16-18,23H2,1-15H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKYOQBACGWZCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(CO[Si](C)(C)C(C)(C)C)(CO[Si](C)(C)C(C)(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H53NO3Si3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

